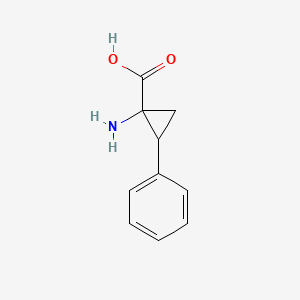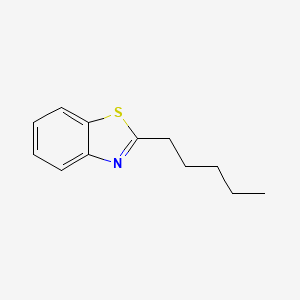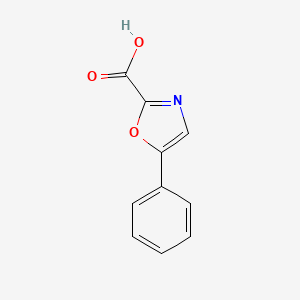
5-Phenyloxazole-2-carboxylic acid
Overview
Description
5-Phenyloxazole-2-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
The primary target of 5-Phenyloxazole-2-carboxylic acid is tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
This compound interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. By inhibiting tubulin polymerization, this compound can effectively halt cell division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the cell cycle, particularly the G2/M phase . The G2/M phase is the stage of the cell cycle where mitosis (cell division) occurs. By disrupting tubulin polymerization, this compound prevents cells from properly forming the mitotic spindle, an essential component for chromosome segregation during cell division. This leads to cell cycle arrest at the G2/M phase .
Result of Action
The molecular effect of this compound’s action is the inhibition of tubulin polymerization, leading to disruption of microtubule formation . On a cellular level, this results in cell cycle arrest at the G2/M phase, preventing cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the biological environment, the presence of other interacting molecules, and the temperature. For instance, the compound’s storage temperature is recommended to be between 2-8°C to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyloxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole, which is then oxidized to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyloxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-Phenyloxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in inhibiting tubulin polymerization, making it a candidate for cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2-(3´-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
Comparison: 5-Phenyloxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to 2-(3´-pyridyl)-5-phenyloxazole and 2,5-diphenyloxazole, it exhibits higher selectivity and potency in inhibiting tubulin polymerization, making it a more promising candidate for anticancer research .
Properties
IUPAC Name |
5-phenyl-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULGUYOVJXOPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


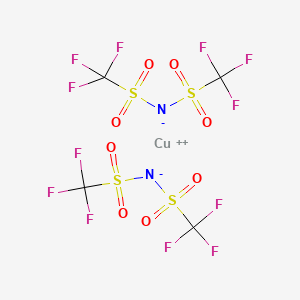
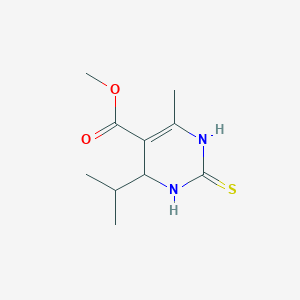
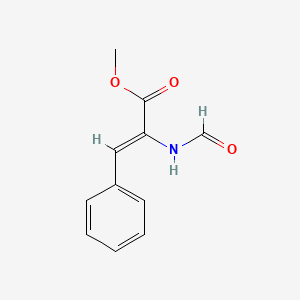
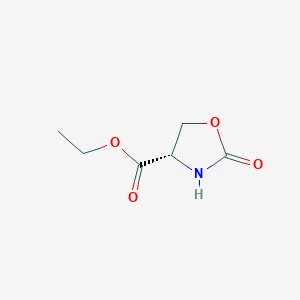
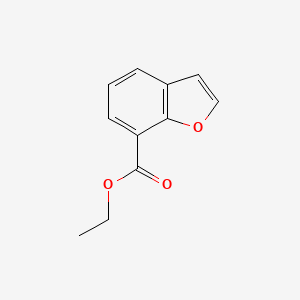

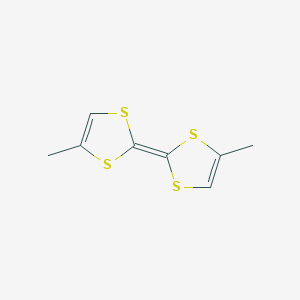
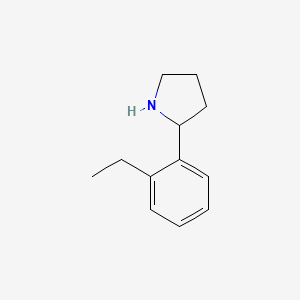
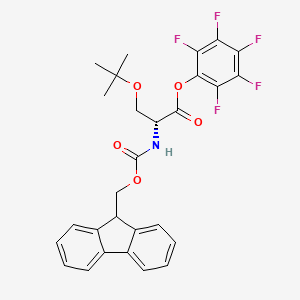
![2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid](/img/structure/B1642614.png)
![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)

